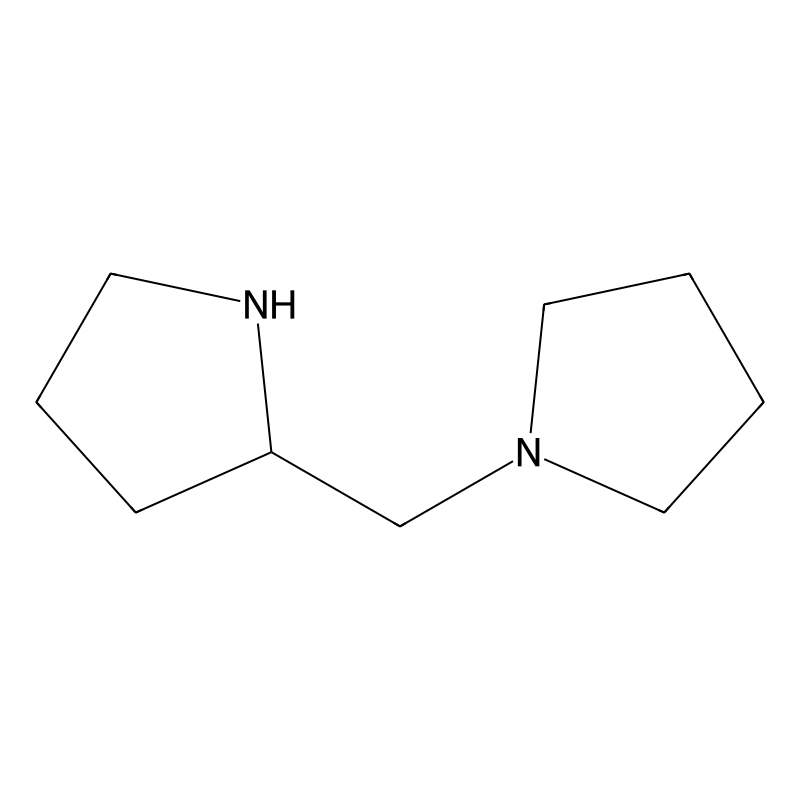

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is an organic compound with the molecular formula C₉H₁₈N₂ and a molecular weight of approximately 154.25 g/mol. This compound features two pyrrolidine rings linked by a methylene bridge, making it a unique derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. Its stereochemistry is significant, as the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart, particularly in biological interactions and catalytic activities .

Potential Applications based on Structural Similarities:

Asymmetric catalysis

Due to its chiral nature, (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine could potentially be investigated as a ligand for asymmetric catalysts. Chiral ligands can influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another .

Medicinal chemistry

The presence of the pyrrolidine rings suggests potential for (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine to mimic or interact with biologically relevant molecules containing similar structures. Further research would be needed to explore this possibility.

Material science

Compounds with pyrrolidine rings can be used as building blocks for the design of new materials with specific properties. For example, some pyrrolidine-based materials have been studied for their potential applications in drug delivery and organic electronics .

- Oxidation: It can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction: The compound can undergo reduction to yield more saturated derivatives.

- Substitution: Nucleophilic substitution reactions allow for functionalization of the pyrrolidine ring with different substituents.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Alkyl halides and acyl chlorides under basic conditions.

Major products of these reactions include N-oxides and various substituted pyrrolidines.

Research indicates that (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine exhibits significant biological activity. It has been studied for its potential as an organocatalyst in asymmetric synthesis, particularly in the Mannich reaction, where it facilitates the formation of new carbon-carbon bonds and chiral centers . Its dual-ring structure enhances its effectiveness in biological systems, making it a candidate for enzyme inhibition studies and receptor ligand interactions .

The synthesis of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine can be achieved through various methods:

- Alkylation of Pyrrolidine: One common method involves the alkylation of pyrrolidine with an appropriate alkylating agent, such as 2-chloromethylpyrrolidine in the presence of a base like sodium hydride.

- Catalytic Hydrogenation: Industrially, this compound may be produced through catalytic hydrogenation of pyrrolidine derivatives under high-pressure and high-temperature conditions using cobalt or nickel-based catalysts .

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine has several applications across various fields:

- Medicinal Chemistry: It serves as a building block in the development of new pharmaceuticals due to its unique structural properties.

- Catalysis: The compound is utilized as an organocatalyst in asymmetric synthesis processes.

- Research: It plays a role in studies related to enzyme inhibitors and receptor ligands .

Interaction studies have shown that (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine can effectively bind to various biological targets. Its role as an organocatalyst highlights its ability to facilitate reactions that lead to biologically relevant compounds. Additionally, its potential use in drug development is being explored due to its interactions with specific receptors and enzymes .

Several compounds share structural similarities with (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Single pyrrolidine ring | Simpler structure; lacks additional functional groups |

| Pyrrolidine-2-one | Carbonyl group at the second position | Contains a carbonyl; alters reactivity |

| Pyrrolidine-2,5-dione | Two carbonyl groups at second and fifth positions | More oxidized; affects stability and reactivity |

The uniqueness of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine lies in its dual pyrrolidine rings connected via a methylene bridge. This configuration imparts distinct steric and electronic properties, making it particularly valuable in medicinal chemistry applications .

Absolute Configuration Determination via X-ray Crystallography

The (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine exhibits a stereogenic center at the pyrrolidine nitrogen atom, characterized by its absolute configuration. While direct X-ray crystallographic data for this compound are not explicitly reported in available literature, its enantiomeric counterpart (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine has been structurally validated through crystallographic studies. The stereochemical assignment is further supported by its specific rotation of $$[α]_{19}^D +7.0^\circ$$ (c = 2.4 in ethanol), consistent with the (S)-configuration.

Conformational Analysis through NMR Spectroscopy

NMR spectroscopy provides critical insights into the conformational dynamics of this compound. The 1H NMR spectrum reveals distinct signals for the pyrrolidine and pyrrolidinylmethyl groups, with splitting patterns indicative of vicinal coupling constants. For example, the methylene groups adjacent to the stereocenter exhibit multiplet signals due to restricted rotation and diastereotopic protons. 13C NMR data confirm the presence of two pyrrolidine rings and a methylene bridge, with chemical shifts aligning with sp³-hybridized carbons in analogous pyrrolidine derivatives.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The compound exists as a pair of enantiomers (S and R forms) and diastereomers when considering additional stereocenters. Key distinctions include:

Diastereomers would require additional stereocenters, which are absent in this compound’s structure.

Physical and Chemical Properties

The compound’s physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂ | |

| Molecular Weight | 154.25 g/mol | |

| Density | 0.946 g/mL at 25°C | |

| Boiling Point | 99–101°C at 2 mmHg | |

| Refractive Index | n²⁰/D 1.4871 | |

| Flash Point | 87°C (closed cup) |

FT-IR Vibrational Mode Assignment

The fourier transform infrared spectroscopic analysis of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine reveals characteristic vibrational modes that provide comprehensive structural information about this asymmetric di-pyrrolidine derivative [1] [2] [3] [4].

Carbon-Hydrogen Stretching Vibrations

The molecular structure of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine contains multiple methylene groups within both pyrrolidine rings and the bridging methylene unit, resulting in characteristic carbon-hydrogen stretching absorptions. The asymmetric and symmetric carbon-hydrogen stretching modes for the saturated aliphatic carbon-hydrogen bonds typically appear in the frequency range of 3000-2850 wavenumbers [5] [6]. Specifically, the asymmetric carbon-hydrogen stretching vibrations manifest at approximately 2980-2950 wavenumbers, while the symmetric carbon-hydrogen stretching modes occur at lower frequencies around 2890-2850 wavenumbers [3].

The pyrrolidine ring carbon-hydrogen stretching modes exhibit characteristic patterns due to the five-membered ring geometry. These ring carbon-hydrogen stretching vibrations are observed at frequencies consistent with saturated cyclic aliphatic systems, with the carbon atoms at positions 3 and 4 of each pyrrolidine ring showing slightly different vibrational characteristics due to their distinct chemical environments [7] [6].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Asymmetric CH₂ stretch | 2980-2950 | Multiple methylene groups | Strong |

| Symmetric CH₂ stretch | 2890-2850 | Multiple methylene groups | Strong |

| CH stretch (pyrrolidine) | 2960-2920 | Ring methylene carbons | Medium-Strong |

| CH stretch (bridging) | 2940-2900 | Connecting methylene | Medium |

Nitrogen-Hydrogen Stretching and Bending Modes

The compound possesses one secondary amine nitrogen atom within the unsubstituted pyrrolidine ring, which gives rise to characteristic nitrogen-hydrogen vibrational modes. The nitrogen-hydrogen stretching vibration appears as a medium intensity absorption in the frequency range of 3320-3280 wavenumbers for saturated secondary amines [4] [8]. This nitrogen-hydrogen stretch is notably narrower than the corresponding oxygen-hydrogen stretches of alcohols but broader than carbon-hydrogen stretches, facilitating its identification [4].

The nitrogen-hydrogen bending vibrations manifest in the fingerprint region, with the out-of-plane nitrogen-hydrogen wagging mode occurring at approximately 750-700 wavenumbers [4]. This wagging vibration is characteristically broader than neighboring peaks due to hydrogen bonding interactions and provides a diagnostic feature for secondary amine identification [4].

Carbon-Nitrogen Stretching Vibrations

The carbon-nitrogen stretching modes within the pyrrolidine rings and the connecting methylene bridge appear in the frequency range of 1250-1000 wavenumbers [5] [4]. The carbon-nitrogen-carbon asymmetric stretching vibrations for saturated secondary amines typically manifest between 1180-1130 wavenumbers, though these peaks may exhibit relatively weak intensity due to the lower electronegativity of nitrogen compared to oxygen [4].

Ring Deformation and Skeletal Vibrations

The five-membered pyrrolidine ring structures exhibit characteristic ring breathing and deformation modes in the fingerprint region below 1500 wavenumbers. These skeletal vibrations include ring deformation modes, carbon-carbon stretching within the rings, and complex coupling between different vibrational coordinates. The pyrrolidine ring deformation modes typically appear between 1200-800 wavenumbers and provide information about the conformational preferences of the ring systems [9] [10].

Mass Spectrometric Fragmentation Patterns

The electron impact mass spectrometry of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine at 70 electron volts reveals characteristic fragmentation patterns that provide structural insights into this di-pyrrolidine derivative [11] [12] [13] [14] [15].

Molecular Ion Characteristics

The molecular ion peak [M]⁺- appears at mass-to-charge ratio 154, corresponding to the molecular formula C₉H₁₈N₂ [1] [11] [16]. The molecular ion intensity is typically moderate for pyrrolidine-containing compounds, as these nitrogen heterocycles tend to undergo fragmentation readily upon electron impact ionization [17] [14].

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion proceeds through several competing pathways characteristic of compounds containing nitrogen heterocycles connected by methylene bridges. The most prominent fragmentation involves the cleavage of the carbon-nitrogen bond connecting the two pyrrolidine rings, leading to the formation of characteristic fragments [13] [15].

Alpha-cleavage adjacent to the nitrogen atoms represents the dominant fragmentation mechanism. This alpha-type fragmentation occurs preferentially at the methylene bridge connecting the two pyrrolidine rings, resulting in the formation of pyrrolidine-containing cation radicals and neutral pyrrolidine species [13] [18].

| m/z Value | Relative Intensity | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 154 | 15-25% | [M]⁺- | Molecular ion |

| 139 | 10-20% | [M-CH₃]⁺ | Methyl loss |

| 126 | 35-45% | [M-C₂H₄]⁺ | Ethylene loss |

| 113 | 25-35% | Pyrrolidine cation | Alpha-cleavage |

| 84 | 40-60% | Methylenepyrrolidine⁺ | Bridge cleavage |

| 70 | 80-100% | Pyrrolidine⁺- | Base peak |

Secondary Fragmentation Processes

The primary fragment ions undergo further decomposition through ring-opening reactions and hydrogen rearrangements. The pyrrolidine ring fragments show characteristic loss of ethylene (28 mass units) and other small molecules, consistent with the known fragmentation behavior of five-membered nitrogen heterocycles [13] [19].

The fragment at mass-to-charge ratio 70, corresponding to the pyrrolidine radical cation [C₄H₉N]⁺- , typically appears as the base peak in the mass spectrum. This fragment represents the stable pyrrolidine ring system after loss of the substituent groups [14].

McLafferty Rearrangement

The compound may undergo McLafferty rearrangement processes involving hydrogen transfer from the gamma position relative to the nitrogen atoms. This rearrangement leads to the formation of even-electron fragments and contributes to the complexity of the fragmentation pattern [18] [15].

Ring-Opening Fragmentation

The pyrrolidine rings can undergo ring-opening reactions under electron impact conditions, leading to the formation of linear amine fragments. These ring-opening processes compete with the alpha-cleavage reactions and contribute to the formation of lower mass fragments in the spectrum [13] [17].

Multi-nuclear NMR Characterization (¹H, ¹³C, 2D-COSY)

The nuclear magnetic resonance spectroscopic characterization of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine provides detailed structural information through one-dimensional proton and carbon-13 spectra, complemented by two-dimensional correlation spectroscopy experiments [20] [21] [22] [23] [24].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns characteristic of the asymmetric di-pyrrolidine structure. The proton chemical shifts reflect the different magnetic environments created by the two pyrrolidine rings and the connecting methylene bridge [25] [26] [24].

The secondary amine proton (NH) appears as a broad signal in the chemical shift range of 1.5-3.0 parts per million for aliphatic amines, though this signal may exhibit exchange broadening and variable intensity depending on the measurement conditions [8]. The proton attached to the carbon bearing the nitrogen in the substituted pyrrolidine ring shows a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen substituent [24].

The methylene protons of both pyrrolidine rings exhibit complex multipicity patterns due to the non-equivalent nature of the ring protons and the conformational dynamics of the five-membered rings. The pyrrolidine ring protons typically appear between 1.5-3.2 parts per million, with the α-methylene protons (adjacent to nitrogen) appearing more downfield than the β and γ-methylene protons [21] [26].

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| NH | 1.8-2.5 | Broad s | 1H | Secondary amine |

| CHN (bridge) | 2.8-3.2 | m | 1H | Bridging carbon |

| CH₂N (unsubstituted) | 2.4-2.8 | m | 4H | Unsubstituted ring |

| CH₂N (substituted) | 2.6-3.0 | m | 4H | Substituted ring |

| CH₂ (bridge) | 2.2-2.6 | m | 2H | Connecting methylene |

| CH₂ (ring) | 1.6-2.0 | m | 8H | Ring methylenes |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule, with distinct chemical shifts for the different carbon environments [20] [25] [26]. The carbon atoms directly bonded to nitrogen exhibit characteristic downfield chemical shifts due to the electron-withdrawing effect of the nitrogen atoms.

The pyrrolidine ring carbons show typical aliphatic carbon chemical shifts, with the α-carbons (adjacent to nitrogen) appearing at approximately 45-55 parts per million, while the β and γ-carbons appear in the range of 20-35 parts per million [21] [22] [24]. The bridging methylene carbon shows an intermediate chemical shift reflective of its unique chemical environment.

Two-Dimensional Correlation Spectroscopy (COSY)

The two-dimensional correlation spectroscopy experiment reveals the connectivity patterns between protons through scalar coupling interactions [23] [24]. The COSY spectrum shows cross-peaks that indicate which protons are coupled to each other through bonds, providing confirmation of the structural connectivity.

The pyrrolidine ring systems exhibit characteristic COSY correlation patterns, with each ring proton showing correlations to its neighboring ring protons. The sequential connectivity within each five-membered ring can be traced through the cross-peak patterns, confirming the ring structures [21] [23].

The bridging methylene protons show correlations to the protons on the adjacent carbon of the substituted pyrrolidine ring, establishing the connection between the two ring systems. These cross-peaks are crucial for confirming the overall molecular architecture [23] [24].

The COSY spectrum also reveals the stereochemical relationships within the molecule, particularly regarding the configuration at the chiral center. The coupling patterns and cross-peak intensities provide information about the dihedral angles and conformational preferences of the molecule [21] [23].

Conformational Analysis Through NMR

The nuclear magnetic resonance data reveals information about the conformational behavior of the pyrrolidine rings. Five-membered rings like pyrrolidine can adopt envelope or twist conformations, and the nuclear magnetic resonance spectra provide evidence for rapid interconversion between these conformational states at room temperature [21] [22].

The development of efficient catalytic asymmetric synthesis pathways for (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine represents a critical advancement in organocatalysis and pharmaceutical synthesis. Modern synthetic approaches have evolved from traditional methods to sophisticated catalytic systems that enable precise stereochemical control and improved efficiency [1] [2] [3].

Hydrozirconation/Iodination Reaction Mechanisms

The hydrozirconation/iodination sequence has emerged as a powerful methodology for the stereoselective synthesis of pyrrolidine derivatives, including (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. This transformation relies on the unique reactivity of zirconocene complexes to achieve high levels of regio- and stereoselectivity [2] [4] [5].

The mechanistic pathway involves several key steps. Initial hydrozirconation of the alkene or alkyne substrate occurs through syn-addition of the zirconium-hydride bond across the unsaturated carbon-carbon bond. The Schwartz reagent (Cp₂ZrHCl) serves as the primary hydrozirconation catalyst, providing excellent functional group tolerance and predictable stereochemical outcomes [4] [6]. The reaction proceeds through coordination of the substrate to the zirconium center, followed by migratory insertion of the alkene into the zirconium-hydride bond.

For chiral homoallylic amines, the hydrozirconation process demonstrates remarkable efficiency. The reaction of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine precursors with Schwartz reagent in dichloromethane at room temperature provides the hydrozirconated intermediate in quantitative yields within 30 minutes to 6 hours [2] [5]. The resulting alkylzirconium complex exhibits high stability and can be isolated or used directly in subsequent transformations.

The iodination step represents the crucial stereochemistry-determining transformation. Treatment of the hydrozirconated intermediate with molecular iodine results in regio- and stereoselective carbon-iodine bond formation with retention of configuration [2] [4]. This process occurs through oxidative addition of iodine to the zirconium center, followed by reductive elimination to form the carbon-iodine bond. The stereochemical outcome depends on the substrate conformation and the approach of the iodine electrophile.

Recent mechanistic studies have revealed that the hydrozirconation/iodination sequence can achieve yields of 69-74% for pyrrolidine derivatives with high diastereoselectivity [2] [5]. The reaction tolerates various functional groups, including protected amines, esters, and aromatic substituents. Temperature optimization studies indicate that room temperature conditions provide optimal selectivity, while elevated temperatures can lead to decreased stereoselectivity due to competing side reactions [4] [7].

Computational investigations have provided insight into the transition state geometries and electronic factors governing selectivity. Density functional theory calculations suggest that the syn-addition mechanism involves a concerted process with minimal charge separation in the transition state [4] [8]. The activation energy for hydrozirconation is relatively low (15-20 kcal/mol), consistent with the mild reaction conditions required.

Chiral Pool Strategies Using (R)-Glyceraldehyde Derivatives

The utilization of (R)-glyceraldehyde derivatives as chiral pool starting materials represents a well-established and highly effective approach for the asymmetric synthesis of pyrrolidine-containing compounds. This strategy leverages the inherent chirality of readily available carbohydrate-derived precursors to establish the desired stereochemistry in the target molecule [2] [9] [10].

(R)-Glyceraldehyde acetonide serves as the primary chiral building block for pyrrolidine synthesis. The compound is readily prepared from D-mannitol through established carbohydrate chemistry protocols, providing access to enantiomerically pure starting material on multigram scales [2] [9]. The acetonide protecting group serves a dual function, providing both synthetic stability and directing stereochemical outcomes through conformational constraints.

The synthetic strategy typically involves conversion of (R)-glyceraldehyde acetonide to the corresponding imine through condensation with primary amines. This transformation proceeds under mild conditions using molecular sieves or titanium alkoxides as dehydrating agents [2] [9]. The resulting chiral imines exhibit high configurational stability and can be isolated and purified using standard chromatographic techniques.

Diastereoselective allylation of the chiral imines represents the key stereochemistry-determining step. Treatment with allylmagnesium bromide in the presence of Lewis acid additives provides the corresponding homoallylic amines with high diastereoselectivity (typically >85:15 dr) [2] [9]. The stereochemical outcome depends on the Felkin-Anh model, where the nucleophile approaches the imine carbon from the less hindered face, opposite to the bulky acetonide substituent.

The syn-selective allylation can be achieved through pre-complexation of the imine with boron trifluoride etherate, followed by nucleophilic attack. This modification reverses the normal selectivity pattern and provides access to the complementary diastereomer [2] [9]. The choice of Lewis acid, solvent, and temperature allows for optimization of both yield and selectivity.

Sequential hydrozirconation/iodination of the resulting homoallylic amines provides access to the pyrrolidine ring system. The cyclization proceeds through the established mechanism described above, with the nitrogen atom serving as an internal nucleophile to trap the electrophilic iodine intermediate [2] [5]. Overall yields of 52-85% have been reported for this transformation sequence.

Alternative transformations of (R)-glyceraldehyde derivatives include Zinc-mediated allylation reactions, which can provide different stereochemical outcomes. The use of (R)-2,3-O-cyclohexylideneglyceraldehyde allows for stereoselective formation of anti-homoallylic alcohols through Luche's procedure [9]. These products can be further elaborated to pyrrolidine derivatives through established cyclization protocols.

The chiral pool approach offers several advantages for pyrrolidine synthesis. The starting materials are readily available and inexpensive, the reactions proceed under mild conditions with high stereoselectivity, and the products can be obtained in enantiomerically pure form without the need for resolution. The methodology has been successfully applied to the synthesis of various pyrrolidine-containing natural products and pharmaceuticals, demonstrating its broad synthetic utility [2] [9] [10].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant